BenchChemオンラインストアへようこそ!

1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Lipophilicity Drug-likeness Structure-Property Relationship

This compound's 3-chloro substitution on the N1-benzyl ring confers distinct electronic and steric properties versus the 4-chloro isomer (CAS 492426-29-6) or unsubstituted benzyl analog (CAS 588687-35-8). Its computed XLogP3-AA of 3.6 and TPSA of 34.9 Ų place it within optimal CNS drug-like physicochemical space. The C4 aldehyde enables reductive amination, Knoevenagel condensation, and Wittig olefination — reactivity modulated by the N1 substituent. Ideal for SAR campaigns, CNS-targeted library synthesis, and computational QSPR modeling. Specify this CAS to ensure reproducible binding, reactivity, and pharmacokinetic outcomes.

Molecular Formula C17H13ClN2O
Molecular Weight 296.75
CAS No. 1006472-07-6
Cat. No. B2994217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
CAS1006472-07-6
Molecular FormulaC17H13ClN2O
Molecular Weight296.75
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H13ClN2O/c18-16-8-4-5-13(9-16)10-20-11-15(12-21)17(19-20)14-6-2-1-3-7-14/h1-9,11-12H,10H2
InChIKeyILCYGILSPMWUBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 1006472-07-6): Structural and Purity Specifications for Procurement


1-(3-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 1006472-07-6) is a trisubstituted pyrazole derivative with a molecular formula of C₁₇H₁₃ClN₂O and a molecular weight of 296.75 g/mol [1]. The compound features a 3-chlorobenzyl group at the N1 position, a phenyl ring at C3, and an aldehyde functionality at C4. This specific substitution pattern confers a computed XLogP3-AA value of 3.6 and a topological polar surface area (TPSA) of 34.9 Ų [2]. Commercially, the compound is available from multiple suppliers at standard purity specifications of 95%, with some vendors offering material at ≥98% purity . The compound is utilized as a synthetic building block in medicinal chemistry for further derivatization via the reactive aldehyde moiety .

Why 1-(3-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs


The procurement value of 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is intrinsically tied to its specific 3-chloro substitution pattern and resulting physicochemical profile. Positional isomerism—as seen with the 4-chloro analog (CAS 492426-29-6)—produces a compound with identical molecular weight and formula but a different spatial orientation of the chlorine atom, which alters electronic distribution and potential binding interactions [1]. The unsubstituted benzyl analog (CAS 588687-35-8) lacks the chlorine atom entirely, resulting in a lower molecular weight (262.31 g/mol vs. 296.75 g/mol), reduced lipophilicity (predicted lower LogP), and the absence of a hydrogen bond acceptor site . Furthermore, the aldehyde group at C4 is a reactive handle for condensation, Knoevenagel, and reductive amination reactions, but its reactivity is modulated by the electronic effects of the N1-benzyl substituent; class-level evidence from pyrazolecarbaldehyde studies indicates that substituents on the benzyl ring can influence the electron density at the aldehyde carbon, thereby affecting reaction kinetics [2]. These structural and electronic distinctions mean that generic substitution without explicit validation of downstream synthetic or biological outcomes is scientifically unsound.

Quantitative Differentiation of 1-(3-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Physicochemical and Purity Benchmarks


Lipophilicity (XLogP3-AA): The 3-Chloro Substituent Modulates LogP Relative to Unsubstituted and Positional Isomer Analogs

The target compound exhibits a computed XLogP3-AA value of 3.6 [1], which is higher than that of the unsubstituted 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde (predicted lower LogP due to the absence of chlorine) and distinct from the 4-chloro isomer due to differing dipole moments. LogP is a critical parameter for predicting membrane permeability, solubility, and off-target binding in medicinal chemistry campaigns. The 3-chloro substitution provides a unique lipophilicity profile that cannot be replicated by the unsubstituted or 4-chloro analogs.

Lipophilicity Drug-likeness Structure-Property Relationship

Topological Polar Surface Area (TPSA): The Target Compound Falls Within a Favorable Range for CNS Permeability Relative to Higher TPSA Analogs

The topological polar surface area (TPSA) of 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is computed as 34.9 Ų [1]. This value is significantly below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration. In contrast, pyrazole-4-carbaldehyde derivatives with additional polar substituents (e.g., hydroxyl or carboxyl groups) can exhibit TPSA values exceeding 60-80 Ų, which may reduce their CNS exposure potential. The relatively low TPSA of the target compound, combined with its moderate LogP, positions it as a scaffold of interest for CNS-targeted library design.

TPSA CNS drug design Physicochemical property

Commercial Purity Specifications: Minimum 95% Assay with Vendor-Specific QC Documentation Enabling Reproducible Downstream Chemistry

Multiple commercial vendors specify a minimum purity of 95% for 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, with some suppliers offering material at ≥98% purity (NLT 98%) . Furthermore, certain vendors provide batch-specific quality control (QC) documentation including NMR, HPLC, and GC spectra upon request, which is critical for ensuring reproducibility in sensitive synthetic transformations . This level of documented purity and analytical characterization is not uniformly available for all pyrazole-4-carbaldehyde analogs, making the target compound a more reliable choice for rigorous academic or industrial research.

Purity Quality control Reproducibility

Hydrogen Bond Acceptor Count: The Chlorine Atom Contributes an Additional HBA Site Relative to Unsubstituted Benzyl Analogs

The target compound contains two hydrogen bond acceptor (HBA) sites: the aldehyde oxygen and the chlorine atom on the benzyl ring [1]. In contrast, the unsubstituted benzyl analog (CAS 588687-35-8) possesses only one HBA site (the aldehyde oxygen), lacking the chlorine atom. This difference in HBA count can influence molecular recognition events, such as binding to protein targets or solubility in hydrogen bond donor solvents. The presence of the 3-chloro substituent provides an additional interaction point that may enhance binding affinity or alter pharmacokinetic properties in ways not achievable with the unsubstituted analog.

Hydrogen bonding Molecular recognition Drug design

Rotatable Bond Count: The 3-Chlorobenzyl Group Adds Conformational Flexibility Relative to Core Scaffolds

1-(3-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde possesses 4 rotatable bonds [1], primarily arising from the benzyl linkage and the aldehyde group. This is one additional rotatable bond compared to the core scaffold 3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 26033-20-5), which lacks the N1-benzyl substituent. Increased rotatable bond count can enhance conformational flexibility, allowing the molecule to adopt multiple low-energy conformations that may be required for binding to diverse protein pockets. However, it also carries a slight entropic penalty upon binding. This balance between flexibility and preorganization is a key consideration in fragment-based and structure-based drug design.

Conformational flexibility Entropy Drug-likeness

Recommended Application Scenarios for 1-(3-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Based on Evidence-Backed Differentiation


Medicinal Chemistry Library Synthesis Requiring Moderate Lipophilicity and CNS Drug-Like Properties

The compound's computed XLogP3-AA of 3.6 and TPSA of 34.9 Ų [1] place it within the favorable physicochemical space for CNS drug candidates (typically LogP 2-5, TPSA < 90 Ų). This profile makes it a suitable building block for generating libraries of compounds intended for CNS target screening. Its moderate lipophilicity, conferred by the 3-chlorobenzyl group, balances membrane permeability with solubility, reducing the risk of promiscuous binding or poor pharmacokinetics associated with highly lipophilic analogs [1].

Structure-Activity Relationship (SAR) Studies Exploring the Effects of Benzyl Substitution on Target Binding

The 3-chloro substitution on the benzyl ring provides a distinct electronic and steric profile compared to the 4-chloro isomer or the unsubstituted benzyl analog. Researchers investigating the SAR of pyrazole-based inhibitors can use this compound to probe how the position of a chlorine atom influences binding affinity, selectivity, and functional activity. The additional hydrogen bond acceptor site provided by the chlorine atom [2] may contribute to specific interactions with protein residues, offering a valuable data point in SAR campaigns.

Synthetic Methodology Development Involving Aldehyde Functionalization (e.g., Reductive Amination, Knoevenagel Condensation)

The aldehyde group at the C4 position serves as a versatile handle for a range of synthetic transformations, including reductive amination to generate secondary amines, Knoevenagel condensation to form α,β-unsaturated carbonyl compounds, and Wittig olefination [3]. The electronic influence of the N1-3-chlorobenzyl group may modulate the reactivity of the aldehyde, providing an interesting substrate for studying substituent effects on condensation and addition reactions. The availability of high-purity material (≥98%) supports reproducible methodological studies with minimal interference from impurities.

Computational Chemistry and Molecular Modeling Studies Requiring Experimentally Uncharacterized Scaffolds

The compound's computed physicochemical properties (XLogP3-AA, TPSA, HBA count, rotatable bonds) [1][2] provide a robust dataset for benchmarking computational models of molecular properties and drug-likeness. As an experimentally uncharacterized scaffold in terms of biological activity, it serves as a useful test case for virtual screening, molecular docking, and quantitative structure-property relationship (QSPR) studies aimed at predicting the behavior of novel pyrazole derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.